Cross-Clade Potency Enhancement: BMS-818251 Demonstrates >10-Fold Superior Neutralization vs. Temsavir Across 208 HIV-1 Strains
BMS-818251 exhibits >10-fold higher neutralization potency than BMS-626529 (temsavir, the active compound of fostemsavir) on a cross-clade panel of 208 HIV-1 strains. In direct pseudovirus neutralization assays, BMS-818251 achieved EC50 of 0.019 nM against the NL4-3 laboratory-adapted strain, compared to 2.2 ± 0.6 nM for BMS-626529 against the same strain, representing an approximate 100-fold potency improvement [1]. Across the diverse 208-strain panel representing multiple HIV-1 subtypes, the >10-fold potency advantage was consistently maintained [2].
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 strains |
|---|---|
| Target Compound Data | EC50 = 0.019 nM (NL4-3); >10-fold higher potency across 208-strain cross-clade panel |
| Comparator Or Baseline | BMS-626529 (temsavir): EC50 = 2.2 ± 0.6 nM (NL4-3); baseline potency across 208-strain panel |
| Quantified Difference | ~100-fold lower EC50 for NL4-3; >10-fold higher potency across 208-strain panel |
| Conditions | Pseudovirus neutralization assays; cross-clade panel of 208 HIV-1 strains; laboratory-adapted HIV-1 strain NL4-3 |
Why This Matters
This quantitative potency advantage across a broad panel of clinical isolates directly supports the selection of BMS-818251 over temsavir for experiments requiring maximal viral suppression at lower drug concentrations, particularly in studies involving diverse HIV-1 subtypes.
- [1] Lai YT, Wang T, O'Dell S, Louder MK, Schön A, Cheung CSF, Chuang GY, Druz A, Lin B, McKee K, Peng D, Yang Y, Zhang B, Herschhorn A, Sodroski J, Bailer RT, Doria-Rose NA, Mascola JR, Langley DR, Kwong PD. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry. Nat Commun. 2019;10:47. View Source
- [2] Lai YT, et al. Fostemsavir analog BMS-818251 has enhanced viral neutralization potency and similar escape mutation profile. Antimicrob Agents Chemother. 2025;69(10):e01910-24. View Source
